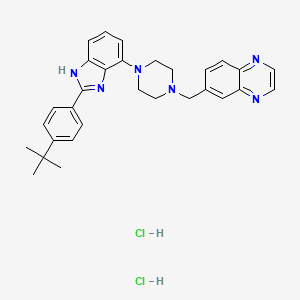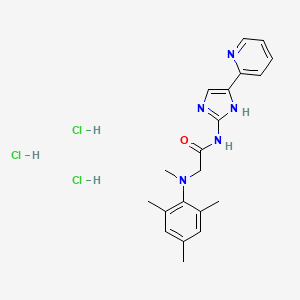
Yersiniose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yersiniose is a biochemical.
Wissenschaftliche Forschungsanwendungen
Clinical and Epidemiological Insights
Yersiniose, predominantly caused by Yersinia enterocolitica, presents with varied clinical manifestations, often leading to diarrhea, mesenteric adenitis, and other syndromes. Its occurrence can be sporadic or epidemic, affecting communities, families, schools, or hospitals. The review by Black & Slome (2022) provides a comprehensive understanding of the disease's clinical features, epidemiology, pathogenesis, diagnosis, treatment, and prevention strategies, highlighting its increasing prevalence in certain regions like Europe and North America (Black & Slome, 2022).
Polysaccharide Characterization
In scientific research, the structural characterization of polysaccharides from various bacteria, including Yersiniose-causing agents, provides significant insights. Burkholderia brasiliensis, known for producing a novel yersiniose A-containing O-polysaccharide, has its complete structure identified. This reveals a unique feature of Burkholderia LPS, contributing to our understanding of bacterial structural components and their implications in bacterial pathogenicity and host interactions (Mattos et al., 2004).
Infection Sources and Transmission
Yersiniosis, as a zoonotic infectious disease, has a wide distribution without clearly defined endemic areas. The sources for humans include farm animals, synanthropic rodents, and abiotic environmental factors. The disease’s spread through various hosts and environmental reservoirs, including mammals, birds, fish, reptiles, and amphibians, underscores the need for multidisciplinary approaches in managing and controlling yersiniosis (Dmitrovskiy et al., 2022).
Potential Sources of Infection and Prevention
A detailed study focusing on Yersinia strains collected over 50 years in France offers insights into the potential sources of yersiniosis in the country. The study highlights the role of the animal reservoir, especially pigs and pork meat, as sources of pathogenic Yersinia, paving the way for targeted measures to prevent human infection. This research underscores the importance of understanding specific local and regional dynamics of yersiniosis to formulate effective prevention strategies (Le Guern et al., 2016).
Pathogenicity and Molecular Insights
Research focusing on the molecular aspects of Yersinia, like the study of the O-polysaccharide of Yersinia rohdei, adds to the understanding of bacterial pathogenicity. Such studies reveal intricate details about the structural components of bacteria, their genetic determinants, and implications in virulence and host-pathogen interactions, contributing to the broader field of microbial pathogenesis and molecular microbiology (Sizova et al., 2019).
Eigenschaften
CAS-Nummer |
89367-91-9 |
|---|---|
Produktname |
Yersiniose |
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.211 |
IUPAC-Name |
D-erythro-Hexose, 3,6-dideoxy-4-C-(1-hydroxyethyl)- |
InChI |
InChI=1S/C8H16O5/c1-4(9)8(12)3-6(10)7(11)13-5(8)2/h4-7,9-12H,3H2,1-2H3/t4?,5-,6-,7-,8+/m1/s1 |
InChI-Schlüssel |
GBHWSZVYPRVYEL-AZKKLRPPSA-N |
SMILES |
CC(O)[C@@]1(O)C[C@@H](O)[C@H](O)O[C@@H]1C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Yersiniose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)


![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

